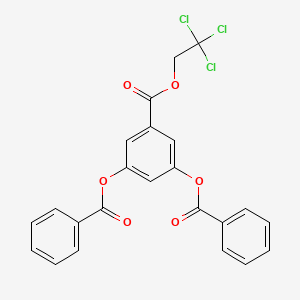
Benzoic acid, 3,5-bis(benzoyloxy)-, 2,2,2-trichloroethyl ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzoic acid, 3,5-bis(benzoyloxy)-, 2,2,2-trichloroethyl ester is a chemical compound known for its unique structure and properties. It is characterized by the presence of benzoic acid moieties and a trichloroethyl ester group, making it a compound of interest in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of benzoic acid, 3,5-bis(benzoyloxy)-, 2,2,2-trichloroethyl ester typically involves the esterification of benzoic acid derivatives with 2,2,2-trichloroethanol. The reaction is often catalyzed by dicyclohexylcarbodiimide (DCC) and 4-(dimethylamino)pyridine (DMAP) to facilitate the formation of the ester bond .
Industrial Production Methods
Chemical Reactions Analysis
Types of Reactions
Benzoic acid, 3,5-bis(benzoyloxy)-, 2,2,2-trichloroethyl ester can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester groups into alcohols.
Substitution: Nucleophilic substitution reactions can replace the trichloroethyl group with other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as amines or thiols. Reaction conditions typically involve controlled temperatures and solvents like dichloromethane or ethanol.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzoic acid derivatives, while reduction can produce alcohols.
Scientific Research Applications
Benzoic acid, 3,5-bis(benzoyloxy)-, 2,2,2-trichloroethyl ester has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for more complex molecules.
Biology: The compound’s derivatives are studied for their potential biological activities.
Medicine: Research is ongoing to explore its potential therapeutic uses.
Industry: It is used in the production of polymers and other industrial chemicals.
Mechanism of Action
The mechanism of action of benzoic acid, 3,5-bis(benzoyloxy)-, 2,2,2-trichloroethyl ester involves its interaction with molecular targets through its ester and benzoic acid groups. These interactions can lead to various biochemical pathways being activated or inhibited, depending on the specific context of its use.
Comparison with Similar Compounds
Similar Compounds
- Benzoic acid, 3,5-bis(benzoyloxy)-, ethyl ester
- Benzoic acid, 3,5-bis(benzoyloxy)-, methyl ester
- Benzoic acid, 3,5-bis(benzoyloxy)-, propyl ester
Uniqueness
What sets benzoic acid, 3,5-bis(benzoyloxy)-, 2,2,2-trichloroethyl ester apart from similar compounds is the presence of the trichloroethyl group, which imparts unique chemical properties and reactivity. This makes it particularly useful in specific synthetic applications and research contexts.
Properties
CAS No. |
143330-92-1 |
|---|---|
Molecular Formula |
C23H15Cl3O6 |
Molecular Weight |
493.7 g/mol |
IUPAC Name |
2,2,2-trichloroethyl 3,5-dibenzoyloxybenzoate |
InChI |
InChI=1S/C23H15Cl3O6/c24-23(25,26)14-30-20(27)17-11-18(31-21(28)15-7-3-1-4-8-15)13-19(12-17)32-22(29)16-9-5-2-6-10-16/h1-13H,14H2 |
InChI Key |
DPJSVKACQDEORQ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)OC2=CC(=CC(=C2)C(=O)OCC(Cl)(Cl)Cl)OC(=O)C3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.















